N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide, also known as CX717, is a novel compound that has been studied for its potential cognitive-enhancing effects. It belongs to a class of drugs known as ampakines, which modulate the activity of AMPA receptors in the brain. In
Mecanismo De Acción
The cognitive-enhancing effects of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide are thought to be mediated by its ability to enhance the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons and play a critical role in learning and memory. By modulating the activity of these receptors, N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has been shown to have a number of other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide is that it has a relatively low toxicity profile and has been well-tolerated in human clinical trials. This makes it a promising candidate for further development as a cognitive enhancer or therapeutic agent. However, one limitation of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide is that its effects on cognitive function may be limited to certain types of memory tasks, and may not generalize to other cognitive domains.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide. One area of focus is the development of more potent and selective ampakines that can modulate the activity of specific subtypes of AMPA receptors. Another area of focus is the investigation of the potential therapeutic effects of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide in a variety of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide on cognitive function and brain health.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide involves a multi-step process that starts with the reaction of cyclopentanone with malononitrile to form a cyano-substituted cyclopentanone. This intermediate is then reacted with 4-methyl-2-phenylquinoline-3-carbaldehyde to form the final product, N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide. The synthesis of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has been extensively studied for its cognitive-enhancing effects in animal models and human clinical trials. It has been shown to improve learning and memory in rats and monkeys, as well as in healthy human volunteers and individuals with cognitive impairments. N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has also been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-17-19-11-5-6-12-21(19)26-23(18-9-3-2-4-10-18)20(17)15-22(28)27-24(16-25)13-7-8-14-24/h2-6,9-12H,7-8,13-15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPSACAIROXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.